2,2-Dimethyl-3-phenylpropanenitrile
Overview
Description
2,2-Dimethyl-3-phenylpropanenitrile is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 g/mol . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC(C)(C)CC1=CC=CC=C1
. The InChI representation is 1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
. Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Scientific Research Applications
Controlled (Co)polymerization
2,2-Dimethyl-3-phenylpropanenitrile, particularly in the form of Dispolreg 007, has been found effective in controlling the (co)polymerization of methacrylates and styrene through nitroxide mediated polymerization (Simula et al., 2019).
Fragrance Ingredient
This compound is a member of the Aryl Alkyl Alcohols fragrance group and has been studied for its use as a fragrance ingredient. It plays a role in the fragrance structural group, contributing to various sensory aspects of consumer products (Scognamiglio et al., 2012).
Enhancing Polymerization Efficiency
It has been used to enhance the efficiency of nitroxide-mediated polymerization (NMP), both in homogeneous and heterogeneous systems. The compound's structure contributes to a higher reaction rate and efficient polymerization at lower temperatures (Ma et al., 2021).
Suspension Polymerization
This chemical plays a key role in the suspension polymerization of methacrylic monomers. It has enabled the synthesis of poly(methacrylic) resins with controlled molecular weight and complex macromolecular architectures (Ballard et al., 2017).
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
2,2-dimethyl-3-phenylpropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZXRQVMSVZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473033 | |
Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35863-45-7 | |
Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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